molecular formula C10H18O6 B154974 Bis(2-hydroxyethyl) adipate CAS No. 1700-12-5

Bis(2-hydroxyethyl) adipate

Cat. No. B154974
M. Wt: 234.25 g/mol
InChI Key: RCZKTFHQZNLYAR-UHFFFAOYSA-N
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Patent
US04017429

Procedure details

Adipic acid (36.5g, 0.25 mole) and the catalyst of Example II (0.4g) in methyl isobutyl ketone (250 ml) were heated at 160° C and subsequently ethylene oxide (24.23g, 0.55 mole) was added; the temperature was kept at 160° C. After 60 minutes, the pressure dropped from 103 psi to 57 psi. After solvent evaporation, the crude product (60.4g) was distilled under vacuum; a light yellow material (35.0g) was obtained boiling at 202°-203° C at 1 mm pressure in 60.0% yield, having a refractive index of 1.4619 at 25° C. The infrared spectrum was consistent with that expected for the ester (3450 cm-1 (OH), 2970 cm-1 (CH2), 1730 cm-1 (C=O), and 1180 cm-1 (C-O)). Anal. Calcd. for C10H18O6 : C, 51.28; H, 7.69; O, 41.03, Found: C, 50.80; H, 7.76; Molecular weight by hydroxy number: Theory: 234. Found: 234.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
24.23 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]1[O:13][CH2:12]1.[CH2:14]([C:18](C)=[O:19])C(C)C>>[OH:19][CH2:18][CH2:14][O:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:10][CH2:12][CH2:11][OH:13])=[O:9]

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
catalyst
Quantity
0.4 g
Type
catalyst
Smiles
Step Two
Name
Quantity
24.23 g
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 160° C
ADDITION
Type
ADDITION
Details
the pressure dropped from 103 psi to 57 psi
CUSTOM
Type
CUSTOM
Details
After solvent evaporation
DISTILLATION
Type
DISTILLATION
Details
the crude product (60.4g) was distilled under vacuum

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
OCCOC(CCCCC(=O)OCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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